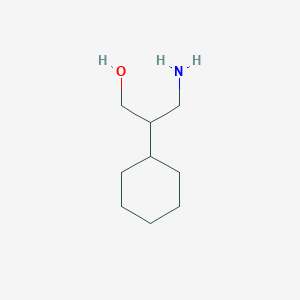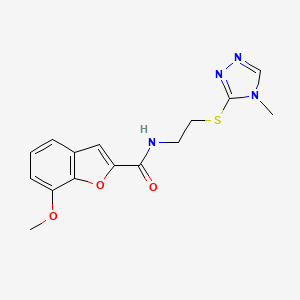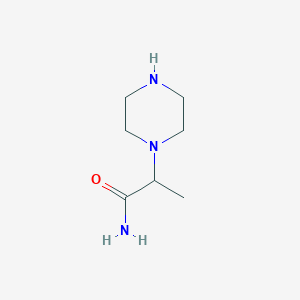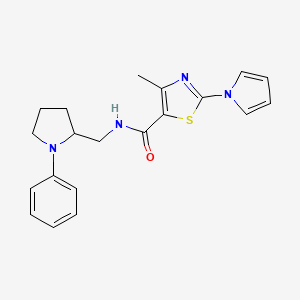
5-Chloro-1-ethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-ethyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings . It is a stable platform on which drugs can be developed .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid . A variety of synthetic methods have been developed for benzimidazole derivatives . For instance, a one-pot procedure has been reported for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .Molecular Structure Analysis
The molecular structure of 5-Chloro-1-ethyl-1H-benzimidazole includes a benzimidazole core with a chlorine atom at the 5th position and an ethyl group at the 1st position . The molecular formula is C10H11ClN2 .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . It can also undergo reactions such as alkylation . Various synthetic routes have been reported for the synthesis of benzimidazole derivatives .Applications De Recherche Scientifique
Antimicrobial Activity
5-Chloro-1-ethyl-1H-benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that certain benzimidazole derivatives, including those with chloro substitutions, exhibit potent antimicrobial activity against a range of bacteria and fungi. For instance, studies have synthesized and evaluated benzimidazole derivatives for their activity against pathogens such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, with some compounds showing notable efficacy (Salahuddin et al., 2017). Additionally, benzimidazole compounds have demonstrated antifilarial and antineoplastic potential, suggesting a broad spectrum of pharmacological applications (S. Ram et al., 1992).
DNA Topoisomerase Inhibition
The inhibition of mammalian DNA topoisomerase I is another significant application of benzimidazole derivatives, including those with a 5-chloro substitution. These compounds have been evaluated for their ability to inhibit the topoisomerase I enzyme, a critical target in cancer chemotherapy due to its role in DNA replication. Some derivatives have shown promising topoisomerase I inhibitory activity, contributing to the understanding of benzimidazoles as potential antitumor agents (A. S. Alpan et al., 2007).
Antihistaminic Agents
Benzimidazole derivatives have also been explored for their potential as antihistaminic agents. Research into 2-(4-substituted-1-piperazinyl)benzimidazoles has indicated that these compounds possess antihistaminic activity, with certain derivatives showing potent in vivo efficacy. This suggests the utility of benzimidazole derivatives in treating allergic reactions by inhibiting histamine action (R. Iemura et al., 1986).
Anticancer and Antifungal Activities
Recent studies have focused on the design and synthesis of novel benzimidazole derivatives with potential anticancer and antifungal activities. For example, research has shown that benzimidazole compounds can interact with calf thymus DNA and synergize with clinical drugs, suggesting a mechanism of action involving DNA intercalation that blocks replication and exerts antimicrobial effects (Huizhen Zhang et al., 2014). Another study identified benzimidazole derivatives with potent fungicidal activity against Candida species, underscoring the therapeutic potential of these compounds in treating fungal infections (H. Göker et al., 2002).
Mécanisme D'action
Target of Action
The primary targets of 5-Chloro-1-ethyl-1H-benzimidazole, like other benzimidazole derivatives, are likely to be tubulin proteins . Tubulin is a vital part of the cytoskeleton and mitotic spindle, playing a crucial role in cell division .
Mode of Action
Benzimidazoles work by binding to tubulin , selectively toxic towards parasitic nematodes . They selectively bind and depolymerize their tubulins, disrupting their cytoskeleton and inhibiting cell division .
Biochemical Pathways
The binding of 5-Chloro-1-ethyl-1H-benzimidazole to tubulin disrupts the normal functioning of the cytoskeleton, affecting various cellular processes dependent on the cytoskeleton, such as cell shape maintenance, intracellular transport, and cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as those in parasites .
Pharmacokinetics
They are known for their excellent properties, like increased stability and significant biological activity .
Result of Action
The result of 5-Chloro-1-ethyl-1H-benzimidazole’s action is the disruption of the cytoskeleton and inhibition of cell division, leading to cell death . This makes it potentially useful in treating diseases caused by organisms with rapidly dividing cells, such as parasites .
Propriétés
IUPAC Name |
5-chloro-1-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-12-6-11-8-5-7(10)3-4-9(8)12/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEABVQBDRMBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-ethyl-1H-benzimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid](/img/structure/B2893005.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)
![N-(5-(2-phenylbutanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893008.png)


![6-Chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2893015.png)


![N-(4-bromophenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2893018.png)



![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-(2-oxo-2-(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2893025.png)